Pyridine, 2,6-bis(2-methylpropyl)-
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Overview
Description
Pyridine, 2,6-bis(2-methylpropyl)- is a chemical compound with the molecular formula C13H21N It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with 2-methylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis(2-methylpropyl)- can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with isobutylmagnesium chloride (a Grignard reagent) in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of Pyridine, 2,6-bis(2-methylpropyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of related compounds, offering a more sustainable and environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the 2-methylpropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Pyridine, 2,6-bis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a ligand in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: A similar compound with benzimidazole groups instead of 2-methylpropyl groups.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups and exhibits different coordination chemistry and biological activities.
2,6-Bis(NH-benzimidazol-2-yl)pyridine:
Uniqueness
Pyridine, 2,6-bis(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
883793-02-0 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2,6-bis(2-methylpropyl)pyridine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
SQFGWKWMFKRMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC=C1)CC(C)C |
Origin of Product |
United States |
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